molecular formula C17H26ClNO6 B5103832 N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate

N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate

Cat. No. B5103832
M. Wt: 375.8 g/mol
InChI Key: SGTJYKFYWBCUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate, commonly known as Carvedilol, is a β-blocker medication used to treat heart failure and high blood pressure. It was first approved by the FDA in 1995 and has since become an important drug in the treatment of cardiovascular diseases.

Mechanism of Action

Carvedilol is a non-selective β-blocker that works by blocking β1 and β2 adrenergic receptors. It also has α1-blocking activity. By blocking these receptors, Carvedilol reduces the heart rate, cardiac output, and blood pressure. It also reduces the workload on the heart and improves left ventricular function. Carvedilol also has antioxidant properties that may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Carvedilol has a number of biochemical and physiological effects. It reduces sympathetic nervous system activity, which leads to a reduction in heart rate, cardiac output, and blood pressure. It also reduces the production of reactive oxygen species and improves endothelial function. Carvedilol has been shown to reduce the risk of arrhythmias and sudden cardiac death in patients with heart failure.

Advantages and Limitations for Lab Experiments

Carvedilol is a well-studied drug that has been extensively used in clinical trials. It is readily available and has a relatively low cost. However, Carvedilol has a short half-life and requires multiple dosing throughout the day. It is also known to cause side effects such as fatigue, dizziness, and hypotension.

Future Directions

There are several future directions for Carvedilol research. One area of interest is its potential neuroprotective effects. Carvedilol has been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. Another area of interest is the use of Carvedilol in combination with other drugs. Carvedilol has been studied in combination with angiotensin-converting enzyme inhibitors and angiotensin receptor blockers for the treatment of heart failure. Finally, there is interest in the use of Carvedilol for the treatment of other diseases, such as Parkinson's disease and chronic obstructive pulmonary disease.
Conclusion:
Carvedilol is a β-blocker medication that has been extensively studied for its effects on cardiovascular diseases. It has a well-established mechanism of action and has been shown to be effective in reducing blood pressure and improving left ventricular function in patients with heart failure. Carvedilol also has potential neuroprotective effects and may have applications in the treatment of other diseases.

Synthesis Methods

Carvedilol is synthesized through a multistep process that involves the reaction of 2-chloro-5-methylphenol with 2-bromoethylamine hydrobromide to form 2-(2-chloro-5-methylphenoxy)ethylamine. This compound is then reacted with 2-(2-chloroethoxy)ethanol to form N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine, which is then converted to the oxalate salt form.

Scientific Research Applications

Carvedilol has been extensively studied for its effects on cardiovascular diseases. It has been shown to improve left ventricular function in patients with heart failure and reduce the risk of hospitalization and death. Carvedilol has also been found to be effective in reducing blood pressure in patients with hypertension. In addition, Carvedilol has been studied for its potential neuroprotective effects and its ability to reduce oxidative stress.

properties

IUPAC Name

N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO2.C2H2O4/c1-12-5-6-13(16)14(11-12)19-10-9-18-8-7-17-15(2,3)4;3-1(4)2(5)6/h5-6,11,17H,7-10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTJYKFYWBCUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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